molecular formula C20H25N3O2S B11490125 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B11490125
M. Wt: 371.5 g/mol
InChI Key: UYOGMVGEELLHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione is a complex organic compound with a unique structure that includes a triazinane ring and two aromatic groups

Preparation Methods

The synthesis of 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenethylamine with 2-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione is unique due to its specific structure and functional groups. Similar compounds include:

    3,4-Dimethoxyphenethylamine: An analogue with similar aromatic groups but lacking the triazinane ring.

    2-Methylphenyl isothiocyanate: A precursor in the synthesis of the compound, with different reactivity and applications.

    Triazinane derivatives: Compounds with similar ring structures but different substituents, leading to varied chemical and biological properties.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C20H25N3O2S/c1-15-6-4-5-7-17(15)23-14-22(13-21-20(23)26)11-10-16-8-9-18(24-2)19(12-16)25-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,21,26)

InChI Key

UYOGMVGEELLHPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CN(CNC2=S)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.